molecular formula C13H13ClN2O2 B3274077 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one CAS No. 601514-54-9

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one

Cat. No. B3274077
CAS RN: 601514-54-9
M. Wt: 264.71 g/mol
InChI Key: POGHBCYTSQVBQE-UHFFFAOYSA-N
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Description

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. The overexpression of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one specifically targets the EGFR tyrosine kinase, which is a key component of the EGFR signaling pathway. Upon binding of the ligand to the extracellular domain of EGFR, the receptor undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways. 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been shown to have potent inhibitory effects on the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its specificity for the EGFR tyrosine kinase. This allows for the selective inhibition of the EGFR signaling pathway without affecting other signaling pathways. However, one limitation of using 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one. One potential direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the role of EGFR signaling in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the combination of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its efficacy.

Scientific Research Applications

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

2-chloro-5-cyclobutyl-7-methoxy-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGHBCYTSQVBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216322
Record name 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one

CAS RN

601514-54-9
Record name 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601514-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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